molecular formula C12H13FO4 B2413383 Methyl 3-fluoro-4-methyl-5-(oxiran-2-ylmethoxy)benzoate CAS No. 2411218-85-2

Methyl 3-fluoro-4-methyl-5-(oxiran-2-ylmethoxy)benzoate

Cat. No.: B2413383
CAS No.: 2411218-85-2
M. Wt: 240.23
InChI Key: JFVXWUASMVUIBR-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-4-methyl-5-(oxiran-2-ylmethoxy)benzoate is an organic compound with a complex structure that includes a fluorine atom, a methyl group, and an oxirane ring attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-fluoro-4-methyl-5-(oxiran-2-ylmethoxy)benzoate typically involves multiple stepsThe reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow processes to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-fluoro-4-methyl-5-(oxiran-2-ylmethoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a catalyst or specific solvent conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring typically yields diols, while reduction of the ester group results in alcohols.

Scientific Research Applications

Methyl 3-fluoro-4-methyl-5-(oxiran-2-ylmethoxy)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 3-fluoro-4-methyl-5-(oxiran-2-ylmethoxy)benzoate involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The fluorine atom can also influence the compound’s reactivity and interactions by altering its electronic properties .

Comparison with Similar Compounds

  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • Methyl 4-(oxiran-2-ylmethoxy)benzoate

Comparison: Methyl 3-fluoro-4-methyl-5-(oxiran-2-ylmethoxy)benzoate is unique due to the presence of both a fluorine atom and an oxirane ring, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 3-fluoro-4-methyl-5-(oxiran-2-ylmethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO4/c1-7-10(13)3-8(12(14)15-2)4-11(7)17-6-9-5-16-9/h3-4,9H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVXWUASMVUIBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)C(=O)OC)OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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